molecular formula C20H25N3OS B2588931 2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine CAS No. 1207036-17-6

2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine

Cat. No.: B2588931
CAS No.: 1207036-17-6
M. Wt: 355.5
InChI Key: AEWVDHNSGQXAOJ-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the butoxyphenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the sulfanyl group: This could be done using thiolation reactions under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine
  • 2-(4-Ethoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine

Uniqueness

The presence of the butoxy group may confer unique properties such as increased lipophilicity or altered biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-butoxyphenyl)-4-(2-methylpropylsulfanyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-4-5-12-24-17-8-6-16(7-9-17)18-13-19-20(25-14-15(2)3)21-10-11-23(19)22-18/h6-11,13,15H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWVDHNSGQXAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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